

# An In-depth Technical Guide on the Physicochemical Properties of Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R,R)-Cilastatin |           |
| Cat. No.:            | B1144943         | Get Quote |

This technical guide provides a comprehensive overview of the core physicochemical properties of Cilastatin, with a focus on the stereoisomer prevalent in clinical use. The information is intended for researchers, scientists, and professionals in drug development.

## **Introduction to Cilastatin and its Stereochemistry**

Cilastatin is primarily known as an inhibitor of the renal enzyme dehydropeptidase I. This enzyme is responsible for the degradation of certain antibiotics, most notably imipenem. By inhibiting this enzyme, cilastatin prevents the inactivation of imipenem in the kidneys, thereby prolonging its antibacterial efficacy.

It is crucial to address the stereochemistry of cilastatin. The user requested information on the **(R,R)-Cilastatin** isomer. However, the commercially available and clinically utilized form of cilastatin is a specific diastereomer. The IUPAC name for cilastatin sodium, the salt form of the drug, is sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate. This indicates that the molecule has specific configurations at its chiral centers, which are not (R,R). While various stereoisomers of cilastatin have been synthesized and studied during its development, detailed physicochemical data for the specific (R,R) isomer is not readily available in the public domain. The data presented in this guide pertains to the clinically relevant stereoisomer of cilastatin.

## **Core Physicochemical Properties**



The following table summarizes the key physicochemical properties of the clinically used form of Cilastatin and its sodium salt.

| Property                          | Value                                                                                                                       | Source |
|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula                 | C16H26N2O5S                                                                                                                 | [1]    |
| Molecular Weight                  | 358.45 g/mol                                                                                                                | [1]    |
| Melting Point                     | 156-158°C                                                                                                                   | [1]    |
| Solubility                        | Water: 10 mg/mL (clear, colorless to faintly yellow solution); 50 mMDMSO: 100 mg/mL (with ultrasonic); 25 mM (with warming) | [2][3] |
| Physical Description              | Solid, powder                                                                                                               | [2][4] |
| CAS Number (Cilastatin)           | 82009-34-5                                                                                                                  | [1][3] |
| CAS Number (Cilastatin<br>Sodium) | 81129-83-1                                                                                                                  | [2]    |

Note: Specific values for pKa and logP for the clinically used isomer were not consistently found across the searched literature. Predicted values exist in some databases but are not included here to maintain a focus on experimentally cited data where possible.

## **Mechanism of Action**

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase I (DHP-I), an enzyme located in the brush border of the renal tubules. DHP-I is responsible for the hydrolysis and inactivation of the carbapenem antibiotic, imipenem. By inhibiting DHP-I, cilastatin ensures that imipenem remains in its active form for a longer duration, enhancing its therapeutic effect against bacterial infections.

The following diagram illustrates this mechanism:



#### Mechanism of Action of Cilastatin with Imipenem



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cilastatin | 82009-34-5 [amp.chemicalbook.com]
- 2. Cilastatin = 98 HPLC 81129-83-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cilastatin | C16H26N2O5S | CID 6435415 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Cilastatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144943#r-r-cilastatin-basic-physicochemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com